molecular formula C12H8ClI B12826815 4'-Chloro-2-iodo-1,1'-biphenyl

4'-Chloro-2-iodo-1,1'-biphenyl

Cat. No.: B12826815
M. Wt: 314.55 g/mol
InChI Key: OKTXKHIBWCLLSK-UHFFFAOYSA-N
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Description

4’-Chloro-2-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H8ClI It is a biphenyl derivative where one phenyl ring is substituted with a chlorine atom at the 4’ position and an iodine atom at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2-iodo-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the iodination of 4-chlorobiphenyl using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of 4’-Chloro-2-iodo-1,1’-biphenyl may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-2-iodo-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted biphenyls, which can be further functionalized for specific applications .

Scientific Research Applications

4’-Chloro-2-iodo-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 4’-Chloro-2-iodo-1,1’-biphenyl exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: 4’-Chloro-2-iodo-1,1’-biphenyl is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This dual substitution allows for more versatile applications in synthesis and research .

Properties

Molecular Formula

C12H8ClI

Molecular Weight

314.55 g/mol

IUPAC Name

1-chloro-4-(2-iodophenyl)benzene

InChI

InChI=1S/C12H8ClI/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H

InChI Key

OKTXKHIBWCLLSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)I

Origin of Product

United States

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